ethyl 2-(acetylamino)-7-methoxy-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-(acetylamino)-7-methoxy-1-benzothiophene-3-carboxylate is a synthetic organic compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(acetylamino)-7-methoxy-1-benzothiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
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Formation of the Benzothiophene Core: : The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and a benzene derivative. This step often requires the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process.
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Introduction of the Methoxy Group: : The methoxy group can be introduced through a nucleophilic substitution reaction, where a methoxide ion reacts with a suitable leaving group on the benzothiophene core.
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Acetylation of the Amino Group: : The amino group is acetylated using acetic anhydride in the presence of a base such as pyridine. This step ensures the formation of the acetylamino group.
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Esterification: : The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(acetylamino)-7-methoxy-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
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Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
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Substitution: : Nucleophilic substitution reactions can occur at the methoxy or acetylamino groups, where nucleophiles replace these groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxy group substitution.
Major Products Formed
Oxidation: Oxidized benzothiophene derivatives.
Reduction: Reduced benzothiophene derivatives.
Substitution: Substituted benzothiophene derivatives with new functional groups.
Scientific Research Applications
Ethyl 2-(acetylamino)-7-methoxy-1-benzothiophene-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-(acetylamino)-7-methoxy-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2-(acetylamino)-7-methoxy-1-benzothiophene-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate: This compound has a similar acetylamino group but differs in the core structure and functional groups, leading to different chemical and biological properties.
2-Aminothiazole-Based Compounds: These compounds share the presence of an amino group and a heterocyclic core but differ in the specific heterocycle and substituents, resulting in distinct activities and applications.
Properties
IUPAC Name |
ethyl 2-acetamido-7-methoxy-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-4-19-14(17)11-9-6-5-7-10(18-3)12(9)20-13(11)15-8(2)16/h5-7H,4H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXRVYOGFMDDRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1C=CC=C2OC)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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